Regioisomeric Identity: 3-Methyl vs. 2- and 4-Methyl Analogs
The 3‑methyl positional isomer (CAS 1468804-65-0) is structurally and analytically distinct from its 2‑methyl (CAS 1690765-18-4) and 4‑methyl (CAS 1490737-84-2) analogs. The SMILES strings unambiguously differentiate the three regioisomers: the target compound (CC1CCCC(C1)(CN)OCCO) places the methyl group at the 3‑position of the cyclohexane ring, the 2‑methyl analog (CC1CCCCC1(CN)OCCO) places it at the 2‑position adjacent to the quaternary center, and the 4‑methyl analog places it at the 4‑position [1]. Each regioisomer possesses a unique InChIKey (target: PCAJGEHLIXFYOK-UHFFFAOYSA-N), ensuring unambiguous identity verification via LC‑MS or NMR during procurement and quality control [1].
| Evidence Dimension | Structural identity (SMILES and InChIKey) |
|---|---|
| Target Compound Data | SMILES: CC1CCCC(C1)(CN)OCCO; InChIKey: PCAJGEHLIXFYOK-UHFFFAOYSA-N; CAS 1468804-65-0 |
| Comparator Or Baseline | 2‑methyl isomer: SMILES CC1CCCCC1(CN)OCCO, CAS 1690765-18-4; 4‑methyl isomer: CAS 1490737-84-2 |
| Quantified Difference | Unique InChIKey and SMILES per isomer; 3 distinct CAS numbers confirm non‑interchangeability |
| Conditions | Structural analysis by PubChem depositor‑supplied data and vendor catalog cross‑referencing |
Why This Matters
Procurement of the incorrect regioisomer introduces an uncontrolled variable into synthetic sequences, potentially altering reaction outcomes and invalidating structure‑activity relationship (SAR) data.
- [1] PubChem Compound Summary CID 65052295: 2-{[1-(Aminomethyl)-3-methylcyclohexyl]oxy}ethan-1-ol. SMILES: CC1CCCC(C1)(CN)OCCO; InChIKey: PCAJGEHLIXFYOK-UHFFFAOYSA-N. https://pubchem.ncbi.nlm.nih.gov/compound/65052295 (accessed 2026-05-01). View Source
